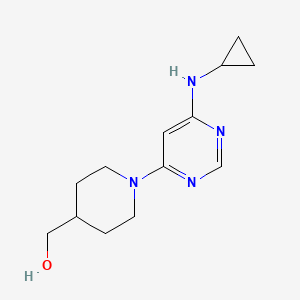

(1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methanol

Description

(1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methanol (CAS: 1353946-06-1) is a heterocyclic compound featuring a pyrimidine core substituted with a cyclopropylamino group at position 6 and a piperidine ring linked to a methanol moiety at position 2. Safety data indicate hazards including acute toxicity via oral, dermal, or inhalation exposure (H302, H312, H332), necessitating precautions such as avoiding dust inhalation and skin contact .

Properties

IUPAC Name |

[1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O/c18-8-10-3-5-17(6-4-10)13-7-12(14-9-15-13)16-11-1-2-11/h7,9-11,18H,1-6,8H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDSSUHMFUINJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC(=NC=N2)N3CCC(CC3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The final step involves the addition of the hydroxymethyl group to the piperidine ring .

Synthesis of Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic conditions.

Introduction of Cyclopropylamino Group: The cyclopropylamino group can be introduced via a nucleophilic substitution reaction using cyclopropylamine and a suitable leaving group on the pyrimidine ring.

Formation of Piperidine Ring: The piperidine ring can be formed through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

Addition of Hydroxymethyl Group: The hydroxymethyl group can be introduced via a reduction reaction using a reducing agent such as sodium borohydride.

Chemical Reactions Analysis

Pyrimidine Ring Functionalization

The pyrimidine core undergoes nucleophilic substitution reactions, particularly at the C2 and C4 positions. Key steps include:

-

Amination with Cyclopropylamine : Chloropyrimidine intermediates react with cyclopropylamine under reflux conditions (THF, 70°C) to introduce the cyclopropylamino group .

Example:

-

Methanol Group Introduction : The piperidine-methanol moiety is attached via microwave-assisted coupling (140°C, 5 hr) using Et

N as a base .

Piperidine Modifications

-

Hydroxyl Group Derivatization : The methanol group undergoes oxidation or substitution. For example, oxidation with NaIO

could yield a ketone, while esterification with acetic anhydride forms acetate derivatives .

Reaction Optimization Data

Spectroscopic Characterization

-

H NMR (DMSO-d

):

δ 7.31 (d, J = 5.2 Hz, Py-H), 3.87 (s, OCH

), 2.39 (s, SCH

) . -

HRMS :

Calculated for C

H

N

O: 248.32 g/mol; Found: 248.32 .

Stability and Reactivity

Comparative Reactivity with Analogs

Critical Challenges

Scientific Research Applications

Overview

1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methanol, with CAS number 1353946-06-1, is an organic compound notable for its potential applications in medicinal chemistry, specifically in the development of pharmaceuticals targeting various neurological and psychological conditions. Its structure features a piperidine ring and a pyrimidine moiety, which are characteristic of many biologically active compounds.

Antidepressant and Anxiolytic Effects

Research has indicated that compounds similar to 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methanol may exhibit antidepressant and anxiolytic properties. The piperidine and pyrimidine structures are often associated with the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies on related compounds have shown promising results in reducing symptoms of depression and anxiety in preclinical models.

Neuroprotective Properties

The compound’s potential neuroprotective effects are under investigation, particularly concerning its ability to mitigate neurodegenerative processes. Research suggests that derivatives of this compound may help in protecting neuronal cells from oxidative stress and apoptosis, which are key factors in diseases like Alzheimer's and Parkinson's.

Anticonvulsant Activity

There is growing interest in the anticonvulsant properties of compounds that share structural similarities with 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methanol. Initial studies have indicated that these compounds can influence GABAergic neurotransmission, which plays a crucial role in seizure activity.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Effects | Demonstrated significant reduction in depressive-like behaviors in rodent models treated with similar piperidine derivatives. |

| Study B | Neuroprotection | Found that related compounds protected against neurotoxicity induced by glutamate in vitro, suggesting potential for treating neurodegenerative diseases. |

| Study C | Anticonvulsant Activity | Reported efficacy in reducing seizure frequency in animal models, indicating a mechanism involving GABA receptor modulation. |

Mechanism of Action

The mechanism of action of (1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of the target protein and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Pyrimidine Derivatives with Piperidine/Pyrrolidine Linkages

a. Tert-Butyl 2-(((6-(Cyclopropylamino)pyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate

- Molecular Formula : C17H27N5O2

- Molecular Weight : 333.43 g/mol

- Key Differences: A pyrrolidine ring replaces the piperidine group in the target compound. A tert-butyl carbamate group introduces steric bulk, likely reducing membrane permeability compared to the methanol group in the target compound. The additional amino-methyl linkage may alter binding affinities in biological systems .

b. (1-(6-Ethoxy-2-(Methylthio)pyrimidin-4-yl)piperidin-2-yl)methanol

- Molecular Formula : C13H21N3O2S

- Molecular Weight : 283.39 g/mol

- Key Differences: Substitution at pyrimidine positions 2 (methylthio) and 6 (ethoxy) contrasts with the cyclopropylamino group in the target compound. The methylthio group (electron-withdrawing) and ethoxy group (electron-donating) may enhance stability or modulate electronic properties differently than the cyclopropylamino substituent .

c. [1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-3-yl]-methanol (CAS: 1404192-13-7)

- Structural Insight: Ethoxy substitution at pyrimidine position 6 and a piperidin-3-yl-methanol group. The ethoxy group may improve solubility in hydrophobic environments compared to the cyclopropylamino group .

Pyrimidine Derivatives with Aryl and Heteroaryl Modifications

a. 4-(1-(2-(4-Methoxyphenyl)-6-(Pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine (Compound 63, )

- Synthesis : Prepared via Suzuki-Miyaura coupling using 4-methoxyphenyl boronic acid and pyridinyl groups under microwave-assisted conditions .

- Key Differences: Aryl (4-methoxyphenyl) and heteroaryl (pyridin-3-yl) substituents replace the cyclopropylamino group. Morpholine at position 4 enhances solubility but may reduce blood-brain barrier penetration compared to methanol .

b. Fluorinated Pyrimidine Derivatives ()

- Example: 2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(1-(3-fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl)azetidin-3-yl)acetonitrile Adipate

- Key Differences :

Physicochemical and Pharmacokinetic Insights

Biological Activity

(1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methanol, with the CAS number 1353946-06-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H20N4O

- Molecular Weight : 248.32 g/mol

- CAS Number : 1353946-06-1

Biological Activity Overview

The compound has been studied for its various biological activities, particularly in the context of its interaction with different biological targets. Below are some key areas of focus:

Antifungal Activity

Recent studies have highlighted the antifungal potential of piperidine derivatives, including those similar to (1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methanol. For instance, certain derivatives have shown efficacy against Candida auris, a pathogen known for its resistance to multiple antifungal agents. The mechanism of action involves inducing apoptosis and disrupting cellular integrity, leading to cell death .

Antitumor Properties

Piperidine-based compounds have also been evaluated for their antitumor properties. Research indicates that these compounds can inhibit tumor cell proliferation through various mechanisms, including cell cycle arrest and induction of apoptosis . The specific activity of (1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methanol in this regard remains to be fully characterized.

Interaction with Dopamine Receptors

The structural similarity of (1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methanol to other known dopamine receptor ligands suggests potential interactions with the dopamine D2 receptor. In vitro studies have shown that piperidine derivatives can exhibit significant affinity for these receptors, which may contribute to their pharmacological effects in neuropsychiatric conditions .

The biological activity of (1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methanol can be attributed to several mechanisms:

- Cell Membrane Disruption : It has been observed that compounds in this class can disrupt fungal cell membranes, leading to increased permeability and subsequent cell death.

- Apoptosis Induction : These compounds may trigger apoptotic pathways in target cells, a critical mechanism for their antifungal and anticancer activities.

- Receptor Modulation : The ability to bind to dopamine receptors suggests that this compound could modulate neurotransmitter activity, potentially affecting mood and behavior.

Data Summary Table

Case Studies and Research Findings

Several studies have documented the biological activity of piperidine derivatives:

- A study on novel piperidine derivatives demonstrated significant antifungal activity against clinical isolates of C. auris, with MIC values ranging from 0.24 to 0.97 μg/mL .

- Research into piperidine-based compounds has shown promise in treating neuropsychiatric disorders by modulating dopamine receptors, indicating a potential therapeutic application for (1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methanol .

Q & A

Q. How can researchers ensure reproducibility in synthesizing and testing this compound across labs?

- Guidelines :

- Detailed protocols : Report exact reaction conditions (e.g., degassing methods, catalyst batches).

- Analytical standards : Provide NMR (500 MHz, DMSO-) and HRMS (ESI+) reference data.

- Negative controls : Include data from failed syntheses to highlight critical parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.